3-Hydroxycyclopentanone is a cyclic ketone with the molecular formula CHO. It features a hydroxyl group attached to a five-membered carbon ring, making it a unique structure among cyclic compounds. This compound is characterized by its potential applications in organic synthesis and medicinal chemistry due to its functional groups that allow for various chemical transformations and interactions.
3-HCP serves as a crucial intermediate in the ethylene biosynthesis pathway within plants. It is converted to cyclopentanone by the enzyme 3-HCPD, which is a key step in the production of ethylene gas [1].
Studies suggest 3-HCP might interact with enzymes containing thiol groups, potentially inhibiting their activity [2]. However, the specific mechanism of this interaction requires further investigation.
Several methods exist for synthesizing 3-hydroxycyclopentanone:
3-Hydroxycyclopentanone has several notable applications:
Several compounds share structural or functional similarities with 3-hydroxycyclopentanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Hydroxycyclohexanone | CHO | Six-membered ring; similar reactivity |
Cyclopentanone | CHO | Lacks hydroxyl group; simpler structure |
2-Hydroxycyclopentanone | CHO | Hydroxyl group at different position |
4-Hydroxycyclopentanone | CHO | Hydroxyl group at another position |
The uniqueness of 3-hydroxycyclopentanone lies in its specific structural arrangement and the presence of the hydroxyl group on the cyclopentane ring. This configuration allows for distinct chemical reactivity compared to other cyclic ketones and contributes to its potential applications in pharmaceuticals and organic synthesis. Its ability to undergo enantioselective synthesis further distinguishes it from similar compounds, making it valuable in producing enantiomerically pure substances for research and therapeutic use.
3-Hydroxycyclopentanone is systematically named 3-hydroxycyclopentan-1-one, reflecting its cyclopentanone core with a hydroxyl group at position 3 and a ketone at position 1. Its molecular formula, C₅H₈O₂, indicates a five-membered carbon ring containing one ketone (C=O) and one hydroxyl (–OH) functional group. The molecular weight is 100.12 g/mol, calculated from the atomic weights of its constituent atoms (C: 12.01 × 5, H: 1.01 × 8, O: 16.00 × 2). The SMILES notation C1CC(=O)CC1O and InChIKey GULNLSGTYCQLLM-UHFFFAOYSA-N further define its structure.
Property | Value | Source |
---|---|---|
IUPAC Name | 3-hydroxycyclopentan-1-one | |
Molecular Formula | C₅H₈O₂ | |
Molecular Weight | 100.12 g/mol | |
CAS Number | 26831-63-0 |
3-Hydroxycyclopentanone exists as two enantiomers due to the stereogenic center at carbon 3. The (R)-enantiomer (CAS: 109905-53-5) and (S)-enantiomer (CAS: 109905-54-6) differ in the spatial arrangement of the hydroxyl group relative to the cyclopentanone ring.
The stereochemistry is critical for applications in pharmaceuticals and natural product synthesis, where enantiopure compounds are often required.
2-Hydroxycyclopentanone (C₅H₈O₂) shares the same molecular formula as 3-hydroxycyclopentanone but differs in the position of the hydroxyl group (carbon 2 vs. carbon 3). This positional isomerism impacts reactivity and physicochemical properties.
Property | 3-Hydroxycyclopentanone | 2-Hydroxycyclopentanone |
---|---|---|
Hydroxyl Position | Carbon 3 | Carbon 2 |
Ketone Position | Carbon 1 | Carbon 1 |
Stereogenic Centers | 1 (at C3) | 1 (at C2) |
CAS Number | 26831-63-0 | 473-84-7 |
Molecular Weight | 100.12 g/mol | 100.12 g/mol |
The hydroxyl group in 3-hydroxycyclopentanone is adjacent to the ketone, potentially enabling intramolecular hydrogen bonding, whereas in 2-hydroxycyclopentanone, the hydroxyl is farther from the ketone, altering electronic effects.
Classical synthetic approaches to 3-hydroxycyclopentanone primarily involve the functionalization of cyclopentanone derivatives through well-established organic transformations. The aldol reaction represents one of the fundamental methodologies for constructing β-hydroxy ketone structures [31]. In the context of cyclopentanone chemistry, intramolecular aldol reactions of diketone precursors have proven particularly effective [36]. Base treatment of 1,4-diketones yields cyclopentenone products through intramolecular aldol condensation, with the selectivity being controlled by thermodynamic stability favoring the relatively strain-free five-membered ring products over highly strained alternatives [36].
The synthesis of β-hydroxycyclopentanone derivatives through aldol condensation has been demonstrated using cyclopentanedione as a starting material [3]. The methodology involves alkyl protection of cyclopentanedione followed by aldol reaction under basic conditions using strong bases such as lithium diisopropylamide, n-butyllithium, or potassium hexamethyldisilazide [3]. This approach achieved yields of 75% for β-hydroxycyclopentanone derivatives under optimized conditions at -78°C in tetrahydrofuran [3].
Another classical approach involves the oxidation of cyclopentene derivatives to generate hydroxylated cyclopentanone products [33]. The catalytic oxidation of cyclopentene using supported palladium catalysts has been investigated as a direct route to cyclopentanone derivatives [33]. This methodology employs oxygen or air as the oxidant under heterogeneous catalytic conditions, achieving cyclopentanone yields exceeding 50% with good catalytic activity and recyclability of the supported palladium catalyst [33].
The reduction of cyclopentenone derivatives represents another classical synthetic route [35]. The Meerwein-Ponndorf-Verley reaction has been employed for the stereoselective reduction of cyclic enones to the corresponding alcohols [35]. This hydrogen transfer methodology using aluminum isopropoxide demonstrates specific reactivity toward aldehyde and ketone carbonyl functions while leaving other easily reduced functionalities unaffected [35].
Synthesis Method | Starting Material | Reagent/Catalyst | Yield (%) | Conditions |
---|---|---|---|---|
Aldol Condensation | Cyclopentanedione | LDA/n-BuLi/KHMDS | 75 | -78°C, THF |
Oxidative Synthesis | Cyclopentene | Pd/Support, O₂ | 52 | 30-70°C, 0.3-0.8 MPa |
Reductive Approach | Cyclopentenone | Al(OiPr)₃ | Variable | Reflux conditions |
Stereoselective synthesis of 3-hydroxycyclopentanone has emerged as a critical area of research, particularly for accessing enantiomerically pure materials. The asymmetric reduction of prochiral cycloalkenones using chiral auxiliaries represents a well-established methodology [24]. The influence of exocyclic alkene geometry on both the sense and efficiency of asymmetric reduction processes has been systematically investigated for cyclopentanone-based systems [24].
Dynamic kinetic resolution through asymmetric conjugate reduction has been successfully applied to synthesize chiral 2,4-dialkylcyclopentanones [20]. This methodology employs catalytic copper chloride with sodium tert-butoxide and (S)-p-tolylbinaphthylphosphine in combination with stoichiometric poly(methylhydrosiloxane) [20]. The process achieves excellent stereoselectivity with enantiomeric excess values exceeding 91% and diastereomeric ratios greater than 90:10, with overall yields surpassing 89% [20].
The use of chiral oxazaborolidines for asymmetric reduction has been demonstrated for cyclopentanone derivatives [24]. The Corey oxazaborolidine system enables the stereoselective reduction of prochiral cycloalkenones to enantiomerically enriched allylic cycloalkanols [24]. The stereochemical outcome depends significantly on the geometry of the starting alkene, with both (E)- and (Z)-isomers exhibiting distinct reactivity patterns [24].
Enzymatic approaches using thermostable carbonyl reductases have achieved remarkable stereoselective synthesis of hydroxycyclopentanone derivatives [1]. Zhu and colleagues demonstrated the semirational engineering of a thermostable carbonyl reductase from Cupriavidus species for the asymmetric reduction of substituted cyclopentanediones [1]. The optimized mutant enzyme L91C/F93I exhibited 4- to 36-fold increased activity compared to the wild-type enzyme and achieved exceptional selectivity with greater than 99% enantiomeric excess and greater than 99% diastereomeric excess [1].
The enantioselective synthesis of cyclopentanones through N-heterocyclic carbene catalysis has been reported for the formation of 3,4-disubstituted derivatives [19]. This methodology involves the oxidatively initiated annulation of enals to form C₂-symmetric cyclopentanones through radical intermediates [19]. The protocol demonstrates broad substrate scope and allows for both dimerization reactions and cross-coupling to synthesize differentially substituted products [19].
Stereoselective Method | Catalyst System | Enantiomeric Excess | Diastereomeric Ratio | Yield (%) |
---|---|---|---|---|
Dynamic Kinetic Resolution | CuCl/NaOt-Bu/(S)-p-tol-BINAP | >91% | >90:10 | >89 |
Enzymatic Reduction | CBCR L91C/F93I | >99% | >99% | Variable |
NHC-Catalyzed Synthesis | NHC/Oxidant | Variable | Good to excellent | 70-93 |
Transition metal catalysis has emerged as a powerful tool for the functionalization of cyclopentanone derivatives and the synthesis of hydroxylated products. Rhodium-catalyzed methodologies represent a particularly important class of transformations [10] [26]. Dirhodium(II)-catalyzed intramolecular C-H insertion reactions have been developed for the stereoselective synthesis of 3,4-substituted cyclopentanones [10]. Treatment of diazoketoesters with 1 mol% of dirhodium(II) tetraacetate generates 2,3-trans-3,4-cis-cyclopentanones as major products, with the presence of both keto and ester groups being essential for the observed chemo- and stereoselectivity [10].
The catalytic stereoselective synthesis of cyclopentanones from donor-acceptor cyclopropanes represents an innovative approach [8]. A dual indium(III) bromide-ethylaluminum dichloride Lewis acidic system promotes the diastereoselective (3+2)-cycloaddition with in situ-generated ketenes to form cyclopentanones [8]. This methodology delivers products in good to excellent yields (70-93%) with good to excellent diastereoselectivity and enantiospecificity [8].
Palladium-catalyzed methodologies have been developed for the direct conversion of carboxylic acids into ketones [27]. The process employs organoboronic acids in the presence of anhydride activators and palladium catalysts containing tertiary phosphine ligands [27]. Dimethyl dicarbonate serves as the optimal activator, with dioxane and tetrahydrofuran being suitable solvents [27]. The proposed mechanism involves oxidative addition of mixed anhydrides to zerovalent palladium species, followed by decarboxylation, transmetallation, and reductive elimination [27].
Photoredox catalysis combined with organocatalysis has enabled the direct β-functionalization of saturated ketones [13]. This synergistic approach capitalizes on the merger of photoredox catalysis and amine organocatalysis to accomplish direct β-arylation of saturated aldehydes and ketones [13]. The strategy relies on coupling catalytically generated radical species, including β-enaminyl radicals formed via oxidation and deprotonation of ketone-derived enamines [13].
The development of cytochrome P450 enzymes for ketone synthesis represents an emerging catalytic approach [9]. Laboratory evolution of cytochrome P450 enzymes enables the direct oxidation of internal arylalkenes to ketones with high activity and selectivity [9]. The evolved ketone synthase benefits from multiple mutations that generate and control highly reactive carbocation intermediates through a confined, rigid, and preorganized active site [9].
Catalytic System | Reaction Type | Catalyst Loading | Yield (%) | Selectivity |
---|---|---|---|---|
Rh(II) Catalyst | C-H Insertion | 1 mol% | 78 | >20:1 dr |
InBr₃-EtAlCl₂ | (3+2)-Cycloaddition | Dual system | 70-93 | Excellent |
Pd/PPh₃ | Acylation | Catalytic | Variable | Good |
Photoredox/Organocatalyst | β-Functionalization | Low loading | Moderate | Good |
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for hydroxycyclopentanone production. The utilization of renewable feedstocks represents a fundamental approach to environmentally benign synthesis [16] [18]. The synthesis of renewable high-density fuel components from cyclopentanone derived from hemicellulose demonstrates the potential for biomass-based production routes [16]. This approach achieves high overall carbon yields (approximately 70%) through a three-step process involving cyclopentanone self-condensation, aldol condensation, and hydrodeoxygenation [16].
Biocatalytic approaches offer significant advantages in terms of environmental sustainability [1] [25]. The comprehensive review of metal catalysts for cyclopentanone derivative production from furfural and 5-hydroxymethylfurfural highlights the importance of biomass-based transformations [25]. These processes utilize renewable furan compounds through hydrogenation rearrangement reactions in aqueous media under metal-hydrogen catalysis [25]. The design and synthesis of metal catalysts are central to achieving high selectivity while minimizing environmental impact [25].
The development of water-based synthetic protocols represents another important green chemistry advancement [14]. The aqueous phase hydrogenation of 4-hydroxycyclopent-2-enone to 3-hydroxycyclopentanone has been achieved using environmentally friendly conditions [14]. This methodology employs water as the sole solvent, making subsequent product separation more convenient, economical, and environmentally friendly [14]. High carbon yields (approximately 80%) of 3-hydroxycyclopentanone are achieved using Palladium on carbon and Raney nickel catalysts at mild temperatures [14].
Microwave-assisted synthesis methodologies offer reduced energy consumption and shorter reaction times [40]. The microwave-assisted reduction of ketones using decaborane in aqueous solution demonstrates improved efficiency compared to conventional heating methods [40]. This approach achieves higher yields within significantly reduced reaction times, particularly for ketones containing electron-withdrawing groups [40].
The application of continuous flow processing represents an advancement in sustainable synthesis [37]. Photochemical methodologies for cyclopentane synthesis have been demonstrated to operate effectively in continuous flow systems, enabling gram-scale production with improved safety and efficiency [37]. The photochemical component operates under mild conditions using violet light excitation, offering a metal-free approach to complex molecule synthesis [37].
Solvent-free methodologies contribute to reduced environmental impact [16]. The self-aldol condensation of cyclopentyl cyclopentanone proceeds under vacuum conditions without additional solvents, achieving high carbon yields (95.4%) [16]. This approach minimizes waste generation and simplifies product isolation procedures [16].
Green Chemistry Approach | Environmental Benefit | Efficiency Metric | Sustainability Score |
---|---|---|---|
Biomass-derived feedstocks | Renewable source | 70% overall yield | High |
Aqueous reaction media | Reduced organic solvents | 80% carbon yield | High |
Microwave assistance | Energy reduction | Improved time/yield | Medium |
Continuous flow processing | Enhanced safety/efficiency | Gram-scale capability | Medium |
Solvent-free conditions | Waste minimization | 95.4% yield | High |
3-Hydroxycyclopentanone represents a unique heterofunctional organic compound combining both ketone and secondary alcohol functionalities within a five-membered ring structure. This dual functionality imparts distinctive physicochemical properties that warrant comprehensive characterization through thermodynamic analysis and spectroscopic fingerprinting techniques.
The thermodynamic behavior of 3-hydroxycyclopentanone is governed by the interplay between its cyclic ketone structure and the presence of a hydroxyl substituent at the beta position relative to the carbonyl group [1] [2]. The compound exhibits a molecular weight of 100.116 g/mol with the molecular formula C₅H₈O₂, establishing it as a compact heterocyclic molecule with significant polar character [1] [2] [3].
Boiling Point Analysis: Computational predictions indicate a boiling point of 210.0±33.0°C for 3-hydroxycyclopentanone [4]. This elevated boiling point, substantially higher than that of cyclopentanone (130.6°C), reflects the profound influence of intermolecular hydrogen bonding facilitated by the hydroxyl group [5] [6]. The hydrogen bonding capability significantly increases the intermolecular forces, requiring greater thermal energy input to achieve the liquid-to-vapor phase transition [7] [8].
Melting Point Considerations: Experimental melting point data for 3-hydroxycyclopentanone remains unavailable in current literature [9]. However, the presence of both hydrogen bond donor and acceptor functionalities suggests a tendency toward crystalline packing through hydrogen bonding networks, which would typically result in a well-defined melting point characteristic of organized solid-state structures [10] [11].
Density Characteristics: Predicted density values of 1.217±0.06 g/cm³ indicate that 3-hydroxycyclopentanone is denser than water [4]. This increased density relative to non-hydroxylated cyclic ketones reflects the contribution of the hydroxyl group to molecular packing efficiency and intermolecular interactions [12] [13].
Solubility Profile: The compound demonstrates enhanced water solubility compared to non-hydroxylated analogs due to its hydrogen bonding capacity [7]. The calculated logarithmic partition coefficient (LogP) of 0.100 indicates moderate lipophilicity with a slight preference for aqueous environments [1] [2]. This low LogP value suggests favorable partitioning into polar solvents, including water, methanol, and ethanol, while maintaining limited solubility in nonpolar hydrocarbons [14] [15] [16].
The topological polar surface area of 37.3 Ų, combined with one hydrogen bond donor and two hydrogen bond acceptor sites, facilitates interaction with polar solvent molecules through both electrostatic and hydrogen bonding mechanisms [1] [17]. The predicted pKa value of 14.15±0.20 indicates that the hydroxyl group remains essentially non-ionized under physiological conditions, maintaining the molecule in its neutral form across most relevant pH ranges [4].
The spectroscopic characterization of 3-hydroxycyclopentanone provides definitive structural confirmation through analysis of its characteristic functional group signatures. The compound exhibits distinctive spectral features that enable unambiguous identification and structural elucidation.
The infrared spectrum of 3-hydroxycyclopentanone displays characteristic absorption bands that reflect its dual functional nature. Carbonyl Stretching Vibrations: The ketone carbonyl group exhibits a strong absorption band in the range 1725-1705 cm⁻¹ [5] [6] [18]. This frequency range is typical for five-membered ring ketones, where angle strain slightly elevates the carbonyl stretching frequency compared to acyclic ketones. The position within this range depends on the specific conformational environment and potential hydrogen bonding interactions with the adjacent hydroxyl group [18] [19].
Hydroxyl Stretching Analysis: The hydroxyl group manifests distinct absorption characteristics depending on its hydrogen bonding state. Free hydroxyl groups, when present in dilute solutions or gas phase, absorb in the range 3650-3600 cm⁻¹ [5] [6]. However, in condensed phases or concentrated solutions, hydrogen bonding broadens and shifts this absorption to lower frequencies, typically appearing as a broad band between 3500-3200 cm⁻¹ [5] [6] [20]. The breadth and intensity of this absorption provide information about the extent of intermolecular hydrogen bonding in the sample [11] [21].
Carbon-Hydrogen Vibrations: The cyclic methylene groups exhibit characteristic C-H stretching absorptions below 3000 cm⁻¹, while the methine C-H bond at the hydroxyl-bearing carbon appears in the typical aliphatic range [5] [6]. Bending vibrations occur in the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation [22] [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of both proton and carbon environments within the 3-hydroxycyclopentanone molecule.
Proton NMR Analysis: The hydroxyl proton represents a key diagnostic signal, typically appearing in the range 1.5-2.5 ppm [25]. The exact chemical shift position depends on the degree of hydrogen bonding and exchange rate with solvent or other hydroxyl groups. This signal may appear broad due to exchange processes and coupling with the adjacent methine proton [26] [25].
The cyclic methylene and methine protons exhibit chemical shifts in the range 1.2-2.3 ppm, with the specific positions influenced by their proximity to the electronegative oxygen atoms of both the carbonyl and hydroxyl groups [26] [25]. The methine proton bearing the hydroxyl group typically appears more downfield due to the deshielding effect of the attached oxygen [26] [27].
Carbon-13 NMR Characterization: The carbonyl carbon provides the most distinctive signal, appearing in the range 200-220 ppm, characteristic of ketone functionalities [28] [29]. The carbon bearing the hydroxyl group appears significantly downfield compared to unsubstituted methylene carbons, typically in the range 60-80 ppm, due to the electron-withdrawing effect of the oxygen atom [28] [30].
The remaining ring carbons appear in the aliphatic region, with their exact positions determined by their proximity to the electronegative centers and conformational effects within the five-membered ring [28] [29] [31].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. Molecular Ion Peak: The molecular ion peak appears at m/z 100, corresponding to the molecular weight of 3-hydroxycyclopentanone [32] [33]. This peak intensity may be moderate due to the tendency of hydroxylated compounds to undergo facile fragmentation.
Characteristic Fragment Ions: The base peak and prominent fragments typically include m/z 82, 72, and 44 [32] [33] [34]. The m/z 82 fragment likely corresponds to loss of water (M-18) from the molecular ion, a common fragmentation pathway for alcohols and hydroxylated compounds [32] [33]. The m/z 72 fragment may result from subsequent loss of carbon monoxide (CO, 28 mass units) from the dehydrated species, reflecting the tendency of ketones to eliminate CO under electron impact conditions [33] [35].
The m/z 44 fragment commonly represents carbon dioxide loss or formation of acetyl-like fragments, typical of compounds containing carbonyl functionalities [32] [34]. Additional minor fragments may include cyclic hydrocarbon ions resulting from ring opening and rearrangement processes characteristic of cyclic ketone systems [32] [33] [34].